molecular formula C7H13NO2 B074403 N-Acetyl-N-propylacetamide CAS No. 1563-84-4

N-Acetyl-N-propylacetamide

Cat. No. B074403
CAS RN: 1563-84-4
M. Wt: 143.18 g/mol
InChI Key: VZJZGMRFZOEBAC-UHFFFAOYSA-N
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Description

N-Acetyl-N-propylacetamide (NAPA) is a synthetic compound that belongs to the class of amides. It is a white crystalline solid that is soluble in water and various organic solvents. NAPA has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis.

Scientific Research Applications

N-Acetyl-N-propylacetamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a drug delivery agent due to its ability to penetrate the blood-brain barrier. In materials science, N-Acetyl-N-propylacetamide has been used as a building block for the synthesis of novel polymers and materials with improved mechanical and thermal properties. In chemical synthesis, it has been used as a reagent for the preparation of various compounds.

Mechanism Of Action

The exact mechanism of action of N-Acetyl-N-propylacetamide is not fully understood. However, it is believed to exert its effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act as an antioxidant and protect cells from oxidative stress.

Biochemical And Physiological Effects

N-Acetyl-N-propylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. It has also been shown to protect cells from oxidative stress and improve mitochondrial function. In addition, it has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

N-Acetyl-N-propylacetamide has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. It also has a low toxicity profile and is well-tolerated in animal models. However, its solubility in water is limited, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-Acetyl-N-propylacetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its use as a drug delivery agent for the treatment of brain tumors. In addition, further studies are needed to fully understand the mechanism of action of N-Acetyl-N-propylacetamide and its potential applications in various fields.

Synthesis Methods

N-Acetyl-N-propylacetamide can be synthesized by the reaction of N-acetylimidazole with propylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to give N-Acetyl-N-propylacetamide. The purity of the product can be improved by recrystallization from a suitable solvent.

properties

CAS RN

1563-84-4

Product Name

N-Acetyl-N-propylacetamide

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N-acetyl-N-propylacetamide

InChI

InChI=1S/C7H13NO2/c1-4-5-8(6(2)9)7(3)10/h4-5H2,1-3H3

InChI Key

VZJZGMRFZOEBAC-UHFFFAOYSA-N

SMILES

CCCN(C(=O)C)C(=O)C

Canonical SMILES

CCCN(C(=O)C)C(=O)C

Other CAS RN

1563-84-4

synonyms

N-acetyl-N-propylacetamide

Origin of Product

United States

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